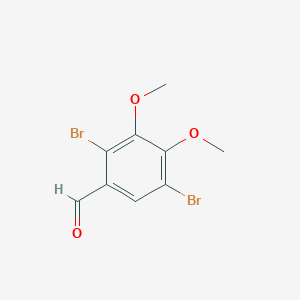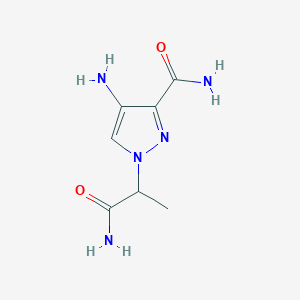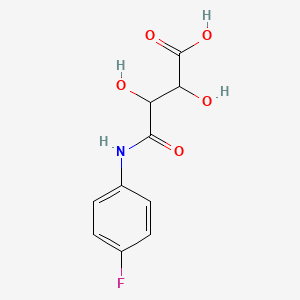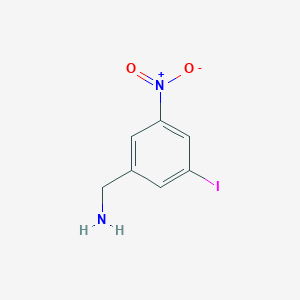
Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound includes a pyrimidine ring, a piperidine ring, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-aminopiperidine with ethyl 2-chloropyrimidine-5-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopiperidine attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects, making it a promising candidate for the treatment of various neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate: Another pyrimidine derivative with potential pharmacological applications.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: A compound with similar structural features and potential therapeutic effects.
Uniqueness
Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate stands out due to its specific combination of a pyrimidine ring, a piperidine ring, and an ethyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H18N4O2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H18N4O2/c1-2-18-11(17)9-7-14-12(15-8-9)16-5-3-10(13)4-6-16/h7-8,10H,2-6,13H2,1H3 |
Clave InChI |
CMLAYCQDPHDXRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)


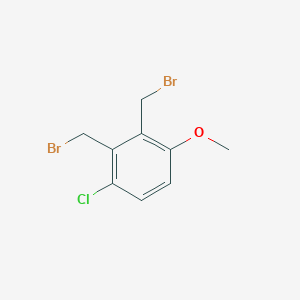
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
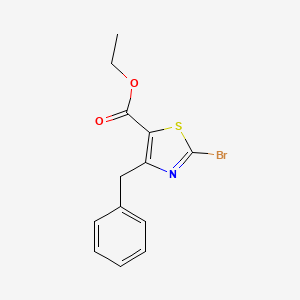

![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)

amine](/img/structure/B13085429.png)
